Lipophilicity (LogP) Differentiation: Target Compound vs. Unsubstituted Piperazine Analog
The target compound (2-methylpiperazine regioisomer, CAS 1261233-91-3) exhibits a computed LogP of approximately 2.07, compared with an estimated LogP of approximately 1.6–1.8 for the unsubstituted piperazine analog 4-chloro-2-methylsulfanyl-6-piperazin-1-yl-pyrimidine hydrochloride (CAS 1261231-26-8) . The addition of a methyl group on the piperazine ring increases lipophilicity by approximately 0.3–0.5 LogP units, which is consistent with the Hansch π contribution of a methyl substituent and can meaningfully shift predicted membrane permeability and CNS penetration profiles [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.07 (computed) |
| Comparator Or Baseline | Unsubstituted piperazine analog (CAS 1261231-26-8): estimated LogP ≈ 1.6–1.8 (computed, based on removal of one methyl group) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 units |
| Conditions | Computed LogP values from vendor-supplied data and PubChem computed properties; experimental LogP data not reported for either compound |
Why This Matters
A ΔLogP of 0.3–0.5 units can shift predicted passive membrane permeability by a factor of 2–3×, directly influencing cell-based assay performance and oral bioavailability potential, making the target compound preferable for programs requiring moderate lipophilicity.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Reference for methyl group π contribution of ~0.5). View Source
